
7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned seems to be a derivative of 1,2-dihydroquinoline, which is a class of organic compounds that are structurally similar to quinoline . They are known to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
While the specific synthesis process for “7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride” is not available, the synthesis of 4-hydroxy-2-quinolones, a related class of compounds, has been studied extensively. One common method involves the reaction of anilines with malonic acid equivalents .Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Researchers have synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, exploring their cytotoxic activities against various carcinoma cell lines. The study demonstrated the potential of these compounds as novel anticancer agents, showing significant anticancer activity in specific derivatives. Microwave-assisted synthesis offered advantages in reaction time and yield, indicating a promising direction for the rapid production of these compounds (Bhatt, Agrawal, & Patel, 2015).
Antibacterial Agents
A study described the synthesis of 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are intermediates for quinolone antibacterial agents. The synthetic route highlighted the introduction of a fluorine atom and the construction of the quinoline ring, contributing to the development of potent antibacterial agents (Egawa et al., 1987).
Synthesis and Configuration Studies
The synthesis and absolute configuration of the enantiomers of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, a new drug for heart failure treatment, were explored. This study provided insights into the synthetic pathways and structural configuration of these enantiomers, which are crucial for their pharmacological activity (Morita et al., 1994).
Antimycobacterial Activity
Research into novel 2-(sub)-3-fluoro/nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives has shown significant in-vitro and in-vivo antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug resistant strains. This study highlights the therapeutic potential of these compounds in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Fluorine's Role in Mutagenicity
An investigation into the mutagenic properties of quinoline derivatives revealed that fluorine substitution can significantly influence these properties, potentially reducing genotoxicity. This finding is relevant for the design of safer chemical compounds in pharmaceutical research (Takahashi, Kamiya, Sengoku, Kohda, & Kawazoe, 1988).
properties
IUPAC Name |
7-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11;/h4-6,8,14H,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSUYBOJSKMZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)F)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2818761.png)
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)

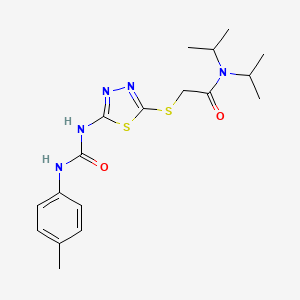
![8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2818767.png)
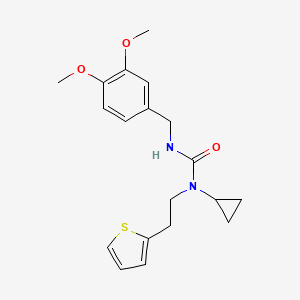
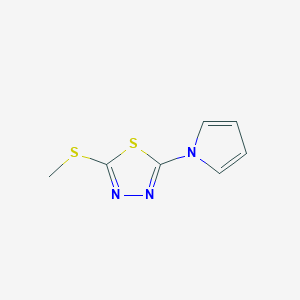
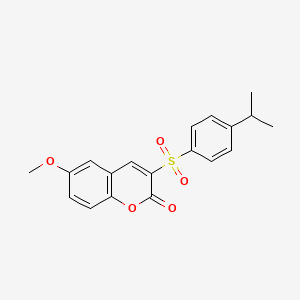
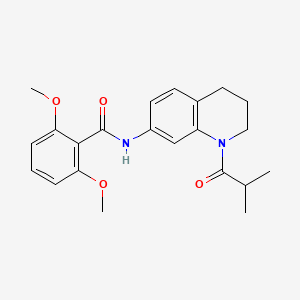

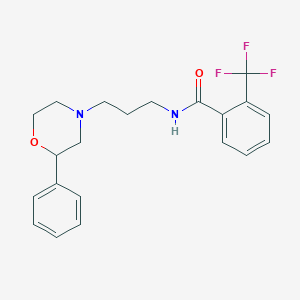
![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)
![[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid](/img/structure/B2818782.png)